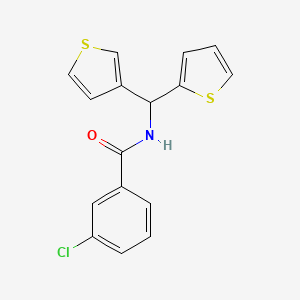

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS2/c17-13-4-1-3-11(9-13)16(19)18-15(12-6-8-20-10-12)14-5-2-7-21-14/h1-10,15H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXDHCFQHNZUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Thiophene Moiety: The thiophene groups can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a thiophene boronic acid derivative with a halogenated benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism by which 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene moiety can interact with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Similar Compounds

3-chloro-N-(thiophen-2-yl)methylbenzamide: Lacks the additional thiophene moiety.

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide: Lacks the chlorine atom on the benzamide core.

Uniqueness

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to the presence of both the chlorine atom and the thiophene moiety, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential interactions with biological targets .

Biological Activity

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, starting from commercially available thiophene derivatives. The general synthetic route includes:

- Formation of Thiophene Derivatives : The initial step involves the synthesis of thiophene rings through cyclization reactions.

- Chlorination : The introduction of the chloro group is achieved using chlorinating agents like thionyl chloride.

- Benzamide Formation : The final step involves the reaction of the thiophene derivative with benzoyl chloride to form the benzamide linkage.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | Induction of apoptosis |

| A549 | 60 | Cell cycle arrest in G1/S phase |

| MDA-MB-231 | 50 | Inhibition of anti-apoptotic proteins |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Topoisomerases : This compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication.

- Induction of Reactive Oxygen Species (ROS) : It induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Modulation of Signaling Pathways : Preliminary studies suggest that it may influence pathways such as Wnt/β-catenin, which are crucial in tumorigenesis.

Case Studies

A notable study investigated the compound's effects on a panel of cancer cell lines and reported a significant reduction in cell viability correlated with increased concentrations of the compound. Additionally, in vivo studies demonstrated reduced tumor growth in xenograft models treated with this compound compared to controls.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the amine precursor (thiophen-2-yl(thiophen-3-yl)methylamine) via reductive amination or coupling reactions.

- Step 2 : React the amine with 3-chlorobenzoyl chloride in dry dichloromethane (DCM) under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100%) or recrystallization from methanol to isolate the product . Key parameters: Maintain anhydrous conditions, control reaction temperature (reflux at 40–50°C), and monitor progress via TLC.

Q. How can the purity and structural integrity of this compound be confirmed?

- Analytical Techniques :

- 1H/13C NMR : Verify proton environments (e.g., aromatic thiophene protons at δ 6.8–7.5 ppm, benzamide carbonyl at ~168 ppm) .

- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹), NH (3300 cm⁻¹), and C-Cl (550–600 cm⁻¹) stretches .

- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 376.03) .

- Melting Point : Consistent melting range (e.g., 210–215°C) indicates purity .

Q. What solvent systems are recommended for recrystallization?

Methanol-water mixtures (gradient elution) or pure methanol are effective due to the compound’s moderate polarity. For larger-scale purification, dichloromethane-hexane mixtures can induce crystallization .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

- Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution to obtain single crystals.

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for structure solution, accounting for disorder in flexible substituents (e.g., thiophene rings). The morpholine-thiophene dihedral angle in analogous structures is ~63.5°, providing a reference .

- Validation : Cross-check bond lengths/angles with similar benzamide derivatives (e.g., C=O bond: ~1.22 Å) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., thiophene vs. benzamide protons).

- Computational Prediction : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (software: Gaussian, ORCA).

- Isotopic Labeling : Use 15N-labeled amine precursors to track NH coupling in complex spectra .

Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?

- Analog Synthesis : Modify substituents (e.g., replace 3-Cl with Br, vary thiophene positions).

- Bioassays : Test inhibition against S. aureus (MIC assays) and Gram-negative bacteria (e.g., E. coli).

- Mechanistic Analysis : Evaluate membrane disruption via fluorescence assays (propidium iodide uptake) .

- Data Correlation : Use multivariate analysis to link logP, steric parameters, and activity .

Q. What computational methods predict binding affinity to biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR) using the compound’s 3D structure. Focus on π-π stacking (thiophene-benzamide) and hydrogen bonds (NH⋯O=C).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions (e.g., ΔG = -8.2 kcal/mol suggests strong affinity) .

Q. How can reaction conditions be optimized for high yield and reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.